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Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

Mechanism of Action and Key Characteristics

The table below summarizes the core mechanistic and chemical properties of trotabresib.

Property

Description

Drug Type

Primary Target

Mechanism of
Action

Key Molecular
Effect

Administration

CNS Penetration

Small molecule drug, epigenetic reader domain inhibitor [1] [2]

Bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRDA4,
BRDT) [3] [1] [4]

Reversible binding to BET bromodomains, disrupting their interaction with
acetylated lysine residues on histones [3]. This displaces BET proteins from
chromatin, leading to downregulation of key oncogenes like MYC [3] [4].

Inhibition of BRD4-mediated recruitment of transcriptional regulators (e.g., Mediator
complex, P-TEFb), suppressing transcription of genes controlled by super-
enhancers [3] [4].

Oral [3]

Demonstrated penetration of the blood-brain-tumor barrier in patients [5] [6]
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The following diagram illustrates the core mechanism of action of trotabresib and its downstream effects on

cancer cell proliferation and survival:

(Acetylated Histones) Trotabresib

Recruits

Transcription Elongation

Oncogene Expression (e.g., MYC)

Uncontrolled Cell Growth & Survival

Click to download full resolution via product page

Trotabresib mechanism of action: inhibits BET protein binding to acetylated histones, disrupting oncogene

transcription.

Clinical Evidence and Experimental Data

Clinical studies support trotabresib's antitumor activity and manageable safety profile in advanced cancers.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://www.smolecule.com/products/s3469473?utm_src=pdf-body-img
https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Clinical Trial Efficacy and Safety

Data from the Phase I CC-90010-ST-001 trial in heavily pretreated patients show trotabresib's activity and

common adverse events [3]:

. Patient Recommended Phase . Most Common Grade
Trial Part . Efficacy
Population 2 Dose (RP2D) 3/4 TRAEs
Part A (Dose  Advanced Solid 45 mg/day, 4 days ORR: Hematological
Escalation) Tumors (N=67) & on/24 days off (or 30 2.9%; (thrombocytopenia,
R/R DLBCL mg/day, 3 days on/11 CBR: neutropenia, anemia) [3]
(N=2) days off) [3] 17.4% [3]
Part B (Dose R/R DLBCL 45 mg/day, 4 days ORR: Thrombocytopenia
Expansion) (N=23) on/24 days off [3] 13.0% [3] (78%), Anemia (26%),

Neutropenia (26%) [3]

Part C (Dose Advanced Solid 45 mg/day, 4 days ORR: Thrombocytopenia (17%)
Expansion) Tumors (N=41) on/24 days off [3] 0.0%; [3]

CBR:

31.7% [3]

Brain Penetration Study Protocol and Findings

The Phase I "window-of-opportunity" CC-90010-GBM-001 study specifically evaluated CNS penetration in

recurrent high-grade glioma patients [5] [6].

Experimental Workflow:

¢ Preoperative Treatment: Patients received trotabresib 30 mg/day for 4 days before salvage
resection [5].

e Sample Collection: Plasma and resected brain tumor tissue samples were collected 6-24 hours after
the last dose [5].

e Analysis: Trotabresib concentrations were measured in plasma and tissue to calculate the
tissue:plasma ratio and unbound partition coefficient (KPUU) [5].

¢ Maintenance Phase: After recovery, patients received maintenance trotabresib 45 mg/day (4 days
on/24 days off) [5].
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Key Quantitative Findings:

Metric Result

Mean Brain Tumor Tissue:Plasma Ratio 0.84 [5] [6]

Estimated Unbound Partition Coefficient (Kpyy) 0.37 [5] [6]

Most Frequent Grade 3/4 TRAE (Maintenance) Thrombocytopenia (5/16 patients) [5] [6]

Preclinical Insights and Research Applications

Preclinical studies using BET inhibitors like trotabresib provide insights into oncogene dependencies and

potential resistance mechanisms.

Key Findings on MYC Dependency:

e BET inhibition induces growth arrest in B-cell lymphoma cell lines regardless of MYC genetic status
[4].

e Apoptosis following BET inhibition correlates with high baseline MYC protein levels, indicating a
"MYC dependency" in a subset of lymphomas [4].

¢ |n resistant lymphomas, non-canonical WNT/Hippo pathways may drive proliferation, suggesting
combination therapy targets [4].

Research Implications and Ongoing Studies

Trotabresib's profile supports further clinical development, particularly through combination therapies.

e Combination Rationale: Preclinical data show BET inhibition can target drug-tolerant persister cells,
suggesting potential to delay tumor relapse when combined with standard therapies [2].

¢ Ongoing Clinical Trials: Trotabresib is under investigation in newly diagnosed glioblastoma in
combination with temozolomide and radiotherapy (NCT04324840) [5] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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